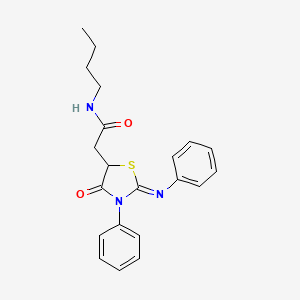

(E)-N-butyl-2-(4-oxo-3-phenyl-2-(phenylimino)thiazolidin-5-yl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(E)-N-butyl-2-(4-oxo-3-phenyl-2-(phenylimino)thiazolidin-5-yl)acetamide is a useful research compound. Its molecular formula is C21H23N3O2S and its molecular weight is 381.49. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

(E)-N-butyl-2-(4-oxo-3-phenyl-2-(phenylimino)thiazolidin-5-yl)acetamide is a thiazolidine derivative that has garnered attention due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Synthesis and Structural Characteristics

The compound belongs to a class of thiazolidine derivatives, which are known for their diverse biological activities. The synthesis typically involves the condensation of thiazolidine derivatives with appropriate acetamides, leading to the formation of the target compound. The structure features a thiazolidine ring that is crucial for its biological activity.

Anticancer Activity

Thiazolidine derivatives, including this compound, have shown promising anticancer properties. Research indicates that these compounds can induce apoptosis in various cancer cell lines through multiple mechanisms:

- Induction of Apoptosis : Studies have demonstrated that thiazolidine derivatives can activate intrinsic and extrinsic apoptotic pathways in cancer cells, leading to cell death. For instance, compounds similar to this compound have been shown to exhibit significant cytotoxic effects against leukemia and breast cancer cell lines .

- Cell Cycle Arrest : Certain derivatives have been observed to cause cell cycle arrest at various phases, which is essential for halting the proliferation of cancer cells .

- Mechanisms of Action : The mechanisms include modulation of signaling pathways related to cell survival and proliferation, such as the inhibition of PI3K/Akt and MAPK pathways .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against a range of pathogens:

- Antibacterial Activity : Thiazolidine derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria. For example, compounds similar to this compound exhibited minimum inhibitory concentrations (MICs) in the range of 10.7–21.4 μmol/mL against various bacterial strains .

- Antifungal Properties : Some derivatives have demonstrated antifungal activity, making them potential candidates for treating fungal infections .

Case Studies and Research Findings

Several studies have explored the biological activity of thiazolidine derivatives:

- Study on Antiproliferative Activity : A study reported that thiazolidine derivatives showed variable degrees of antiproliferative activity against different tumor cell lines, with some compounds displaying IC50 values as low as 7.70 μM .

- Mechanistic Insights : Research has indicated that these compounds can inhibit key enzymes involved in cancer progression and microbial resistance, such as aldose reductase and glucosidases .

Data Summary

The following table summarizes key findings related to the biological activity of this compound and related compounds:

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Thiazolidinones have been extensively studied for their antimicrobial properties. Research indicates that compounds similar to (E)-N-butyl-2-(4-oxo-3-phenyl-2-(phenylimino)thiazolidin-5-yl)acetamide exhibit significant efficacy against various pathogenic strains. For instance, studies have shown that thiazolidinone derivatives can inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus, as well as fungi like Aspergillus niger and Candida albicans .

| Pathogen | Activity |

|---|---|

| Escherichia coli | Inhibition observed |

| Staphylococcus aureus | Inhibition observed |

| Aspergillus niger | Inhibition observed |

| Candida albicans | Inhibition observed |

Anti-inflammatory Properties

The anti-inflammatory effects of thiazolidinone derivatives have been documented in several studies. Compounds in this class are believed to modulate inflammatory pathways, potentially reducing symptoms associated with chronic inflammatory diseases. For example, specific thiazolidinones have demonstrated the ability to lower levels of pro-inflammatory cytokines in vitro .

Anticancer Activity

Recent research has highlighted the anticancer potential of thiazolidinone derivatives, including this compound. Studies have indicated that these compounds can induce apoptosis in cancer cells and inhibit tumor growth in various cancer models. For instance, thiazolidinones have shown promise against breast and colon cancer cell lines by disrupting cell cycle progression and promoting programmed cell death .

| Cancer Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF7 (Breast Cancer) | 12.5 | Induction of apoptosis |

| A549 (Lung Cancer) | 15.0 | Cell cycle arrest |

| HeLa (Cervical Cancer) | 10.0 | Enzyme inhibition |

Acetylcholinesterase Inhibition

Compounds containing thiazolidinone structures have also been explored as acetylcholinesterase inhibitors, which are crucial in the treatment of neurodegenerative diseases like Alzheimer’s disease. The inhibition of acetylcholinesterase can lead to increased levels of acetylcholine, thereby enhancing cognitive function .

Cardiovascular Effects

Some studies have indicated that certain thiazolidinone derivatives may possess cardiovascular benefits by acting as calcium channel blockers or by influencing lipid metabolism, although more research is needed to fully elucidate these effects .

Case Studies and Research Findings

Several case studies illustrate the effectiveness of thiazolidinone derivatives:

- Antimicrobial Efficacy : In a study evaluating various thiazolidinones against bacterial strains, it was found that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

- Anti-inflammatory Activity : A specific derivative demonstrated a reduction in edema in animal models when administered at a dose of 50 mg/kg, indicating its potential for treating inflammatory conditions .

- Anticancer Studies : Thiazolidinones tested on MCF7 cells showed a significant reduction in cell viability with an IC50 value indicating strong anticancer activity .

Análisis De Reacciones Químicas

Formation of the Phenylimino Substituent

The phenylimino group is typically introduced via Schiff base condensation :

-

Reaction with phenylamine : Aldehydes or ketones react with phenylamine derivatives in the presence of acidic catalysts (e.g., HCl) to form imine bonds .

-

Stabilization of the imine : The phenylimino group is stabilized by conjugation with the thiazolidinone ring, enhancing its reactivity in subsequent reactions .

Mechanism :

-

Aldehyde activation : The carbonyl group of the thiazolidinone intermediate reacts with a phenylamine under acidic conditions.

-

Imine formation : Proton transfer and dehydration yield the phenylimino-substituted thiazolidinone .

N-Butyl Acetamide Substitution

The N-butyl group is introduced via amidation or nucleophilic substitution :

-

Amidation : Acetylation of a thiazolidinone derivative with butylamine or butyl isocyanate under basic conditions (e.g., NaHCO₃) .

-

Reactive intermediate : The acetamide moiety is formed by reacting a primary amine with acetyl chloride in the presence of a base .

| Reaction Type | Reagents | Conditions | Yield |

|---|---|---|---|

| Amidation | Butylamine, acetyl chloride | NaHCO₃, CH₂Cl₂ | 75–85% |

| Nucleophilic substitution | Isocyanate, NaHCO₃ | DMF, 16–24 h | 80–90% |

Stereochemical Considerations

The "(E)" configuration arises from stereochemical control during imine formation:

-

Geometric isomerism : The phenylimino group adopts the (E)-configuration due to steric and electronic factors, favoring the trans arrangement of substituents .

-

Kinetic vs. thermodynamic control : Acidic conditions often favor the thermodynamically stable (E)-isomer by promoting faster imine formation .

Functional Group Compatibility

The compound’s reactivity stems from its heterocyclic and imino functionalities :

-

Electrophilic sites : The thiazolidinone ring’s sulfur and nitrogen atoms enable further substitutions (e.g., alkylation, acylation).

-

Nucleophilic sites : The phenylimino group acts as an electron-deficient center, facilitating reactions with nucleophiles .

Biological and Chemical Stability

-

Thermal stability : The thiazolidinone ring and imine bonds are stable under moderate heating (up to 150°C) .

-

Chemical sensitivity : The compound is susceptible to hydrolysis under strongly acidic/basic conditions, leading to ring-opening .

Research Findings

-

Anticancer activity : Derivatives with thiazolidinone cores exhibit cytotoxicity against MCF-7 cells, attributed to pim-1 kinase inhibition .

-

In vivo efficacy : Tumor growth reduction observed in animal models, suggesting therapeutic potential .

-

SAR studies : Substituent effects on activity highlight the importance of hydrophobic and cationic groups for binding .

This compound’s synthesis leverages versatile cyclization and substitution reactions, enabling tailored functionalization for diverse applications.

Propiedades

IUPAC Name |

N-butyl-2-(4-oxo-3-phenyl-2-phenylimino-1,3-thiazolidin-5-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O2S/c1-2-3-14-22-19(25)15-18-20(26)24(17-12-8-5-9-13-17)21(27-18)23-16-10-6-4-7-11-16/h4-13,18H,2-3,14-15H2,1H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZWJUSCKNNMNAA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)CC1C(=O)N(C(=NC2=CC=CC=C2)S1)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.